molecular formula C24H18FNO4 B4041134 4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-5(4H)-isoxazolone

4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-5(4H)-isoxazolone

Cat. No.: B4041134
M. Wt: 403.4 g/mol
InChI Key: OXSWUNIYODMUER-UYRXBGFRSA-N
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Description

4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-5(4H)-isoxazolone is a useful research compound. Its molecular formula is C24H18FNO4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.12198622 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Studies

Crystallographic and theoretical studies have been conducted on arylidene-isoxazolone compounds to understand their molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps. These studies, through the application of density functional theory (DFT), help in reproducing the crystal structures of such compounds, which is crucial for designing materials with specific properties (Brancatelli et al., 2011).

Anticancer Activity

Isoxazolone derivatives have shown promise in anticancer research. For instance, a series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone scaffolds were synthesized and demonstrated significant activity against various human cancer cell lines. Such research underscores the potential of these compounds in developing novel anticancer therapeutics (Biointerface Research in Applied Chemistry, 2020).

Antimicrobial Activity

Novel fluorine-containing imidazolones were synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains. Compounds with specific substituents showed potent activity, highlighting the role of fluorine in enhancing the antimicrobial properties of these molecules (Desai et al., 2021).

Materials Science

Isoxazolone-based compounds have also been studied for their potential in materials science, particularly in the context of nonlinear optical (NLO) applications. For example, crystals based on the 3-phenyl-5-isoxazolone moiety have been grown and characterized for their second-harmonic generation (SHG) intensities, showcasing their utility in NLO technologies (Zhang et al., 2015).

Properties

IUPAC Name

(4Z)-4-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4/c1-28-22-14-16(11-12-21(22)29-15-18-9-5-6-10-20(18)25)13-19-23(26-30-24(19)27)17-7-3-2-4-8-17/h2-14H,15H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSWUNIYODMUER-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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